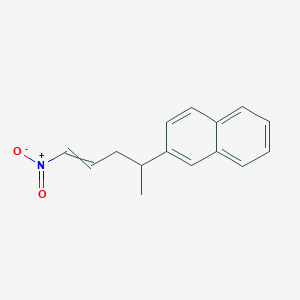

2-(5-Nitropent-4-en-2-yl)naphthalene

CAS No.: 915312-41-3

Cat. No.: VC16919052

Molecular Formula: C15H15NO2

Molecular Weight: 241.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 915312-41-3 |

|---|---|

| Molecular Formula | C15H15NO2 |

| Molecular Weight | 241.28 g/mol |

| IUPAC Name | 2-(5-nitropent-4-en-2-yl)naphthalene |

| Standard InChI | InChI=1S/C15H15NO2/c1-12(5-4-10-16(17)18)14-9-8-13-6-2-3-7-15(13)11-14/h2-4,6-12H,5H2,1H3 |

| Standard InChI Key | HCOLPDQILDWPNX-UHFFFAOYSA-N |

| Canonical SMILES | CC(CC=C[N+](=O)[O-])C1=CC2=CC=CC=C2C=C1 |

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

2-(5-Nitropent-4-en-2-yl)naphthalene features a naphthalene core substituted at the 2-position with a 5-nitropent-4-en-2-yl group. The pentenyl chain introduces a double bond between the 4- and 5-positions, while the nitro group (-NO₂) resides at the terminal carbon of this chain. This arrangement creates a conjugated system that may influence electronic transitions and reactivity. The naphthalene moiety contributes aromatic stability, while the nitro group enhances electrophilicity, potentially making the compound a candidate for nucleophilic substitution or reduction reactions .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 241.285 g/mol |

| Exact Mass | 241.110 Da |

| LogP (Partition Coefficient) | 4.647 |

| Polar Surface Area | 45.82 Ų |

| Synonyms | Naphthalene, 2-(1-methyl-4-nitro-3-buten-1-yl) |

The compound’s LogP value indicates a balance between hydrophobicity and solubility, which is critical for its behavior in biological systems or organic solvents . Its PSA, a measure of surface polarity, aligns with compounds capable of moderate hydrogen bonding, suggesting potential interactions with biological targets or polymeric matrices .

Synthetic Pathways and Optimization

Reported Synthesis

-

Friedel-Crafts Alkylation: Naphthalene could react with 5-nitro-4-penten-2-yl chloride in the presence of a Lewis acid (e.g., AlCl₃) to install the substituent at the 2-position.

-

Heck Coupling: A palladium-catalyzed coupling between 2-bromonaphthalene and 4-nitro-1-penten-3-ylboronic acid might yield the target compound.

The nitro group’s sensitivity to reduction necessitates careful selection of reaction conditions to prevent unintended transformations.

Green Synthesis Considerations

Recent advances in nitration chemistry, such as those described in the synthesis of 4-nitro-2,7-naphthalenedisulfonic acid, highlight the use of organic acids (e.g., oxalic acid) and controlled nitric acid addition to improve selectivity and reduce waste . Applying similar principles, 2-(5-nitropent-4-en-2-yl)naphthalene could be synthesized via nitration of a pre-functionalized pentenylnaphthalene intermediate under mild conditions (e.g., 60°C, atmospheric pressure) .

Future Research Directions

-

Synthetic Optimization: Develop catalytic asymmetric methods to access enantiomerically pure forms, if applicable.

-

Biological Screening: Evaluate the compound’s activity in Nrf2 activation assays, given structural similarities to known inhibitors .

-

Material Characterization: Investigate electrochemical properties for potential use in organic electronics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume